molecular formula C13H17N3O3 B6136551 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide

2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide

Cat. No. B6136551
M. Wt: 263.29 g/mol
InChI Key: XRZFQAIQGMKYSO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide, also known as Boc-phenylalanine, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly used as a building block in the synthesis of peptides and proteins, and its unique chemical structure provides several advantages over traditional amino acids.

Mechanism of Action

The mechanism of action of 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine is not well understood. However, it is believed that this compound acts as a substrate for enzymes involved in protein synthesis, leading to the formation of peptides and proteins with unique chemical properties.
Biochemical and Physiological Effects:
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has been shown to have several biochemical and physiological effects. This compound can enhance the stability and solubility of peptides and proteins, which can improve their pharmacokinetic and pharmacodynamic properties. 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine can also improve the specificity and selectivity of peptides and proteins, which can reduce the risk of off-target effects.

Advantages and Limitations for Lab Experiments

2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has several advantages over traditional amino acids in lab experiments. This compound can be easily incorporated into peptides and proteins using standard synthetic methods, and its unique chemical structure provides several advantages over traditional amino acids. However, 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the use of 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine in scientific research. One potential application is the development of peptide-based drugs for the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders. Another potential application is the use of 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine in the synthesis of novel bioactive peptides with unique chemical properties. Additionally, 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine could be used in the development of new synthetic methods for the synthesis of peptides and proteins.

Synthesis Methods

2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. One common method involves the reaction of N-protected phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction produces 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine, which can be purified using standard chromatographic techniques.

Scientific Research Applications

2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has been extensively used in scientific research for the synthesis of peptides and proteins. This compound is commonly used as a building block in the synthesis of bioactive peptides, including antimicrobial peptides, neuropeptides, and enzyme inhibitors. 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine is also used in the synthesis of peptide-based drugs, including anticancer drugs and antiviral drugs.

properties

IUPAC Name

[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-2-3-9-14-13(18)19-15-10-12(17)16-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,14,18)(H,16,17)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZFQAIQGMKYSO-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)ON=CC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)O/N=C/C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate

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